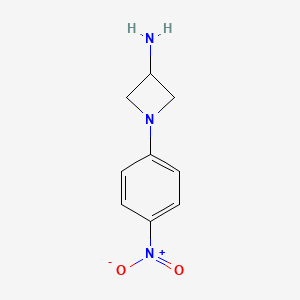

1-(4-Nitrophenyl)azetidin-3-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-(4-nitrophenyl)azetidin-3-amine |

InChI |

InChI=1S/C9H11N3O2/c10-7-5-11(6-7)8-1-3-9(4-2-8)12(13)14/h1-4,7H,5-6,10H2 |

InChI Key |

XYMJQKYZDMDSJN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Nitrophenyl Azetidin 3 Ylamine

Regioselective and Stereoselective Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is the cornerstone of the synthesis. Achieving high levels of regioselectivity (controlling which atoms connect) and stereoselectivity (controlling the 3D arrangement of atoms) is critical for producing the desired isomer and avoiding difficult purification steps. Azetidines are prevalent motifs in many biologically active compounds, which has spurred the development of numerous synthetic strategies. nih.govfrontiersin.org

Cyclization Reactions and Ring Closure Strategies

Intramolecular cyclization is the most common and direct method for forming the azetidine ring. This typically involves a nitrogen nucleophile attacking an electrophilic carbon atom within the same molecule to form the C-N bond that closes the ring. magtech.com.cn

A primary strategy is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate), from a γ-position. nih.govacs.org This approach requires the careful synthesis of an acyclic precursor containing both the amine and the leaving group in the correct 1,3-relationship. A significant challenge in this method is the potential for competing elimination reactions, which is exacerbated by the ring strain of the forming four-membered ring. acs.org

Another powerful method is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org The ring-opening of an epoxide by an amine can lead to either an azetidine or a pyrrolidine. Controlling the regioselectivity of this reaction is therefore crucial. Research has shown that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to selectively afford azetidines in high yields. nih.govfrontiersin.org This catalytic system is notable for its tolerance of various functional groups, including those that are sensitive to acid. nih.govfrontiersin.org

Photochemical methods, like the aza-Paterno-Büchi reaction, represent a modern approach to azetidine synthesis. This involves the [2+2] photocycloaddition of an imine and an alkene. rsc.org Recent advances have demonstrated that visible light can be used to promote this reaction with certain oxime precursors, offering a pathway to densely functionalized azetidines under mild conditions. rsc.org

| Ring Closure Strategy | Description | Key Features | References |

| Intramolecular SN2 | An amine nucleophile displaces a leaving group (e.g., halide, mesylate) on a γ-carbon. | Widely used; competing elimination can be an issue. | nih.govacs.org |

| Intramolecular Epoxide Aminolysis | An amine attacks an epoxide within the same molecule. | Lewis acid catalysis (e.g., La(OTf)₃) can control regioselectivity for azetidine formation. | nih.govfrontiersin.org |

| Aza-Paterno-Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Utilizes light to form the ring; can be achieved with visible light. | rsc.org |

| Metal-Catalyzed C-H Amination | Palladium(II) catalysts can facilitate the intramolecular amination of γ-C(sp³)–H bonds. | Allows for the use of unactivated C-H bonds, increasing synthetic efficiency. | rsc.orgorganic-chemistry.org |

Advanced Amidation and Substitution Reactions for Azetidine Synthesis

While direct cyclization is common, multi-step sequences involving amidation and substitution reactions offer alternative and sometimes more controlled routes. For instance, a precursor can be synthesized where the nitrogen atom is initially part of an amide or sulfonamide. Sulfonamides are frequently used because the sulfonyl group can act as both a protecting group and an activating group.

A notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this process, an α-oxo gold carbene intermediate is generated, which then undergoes an intramolecular N-H insertion to form a chiral azetidin-3-one. nih.gov This ketone can then be converted to the desired amine functionality via reductive amination. This method avoids the use of toxic diazo intermediates, which are common in other routes to azetidin-3-ones. nih.gov

Substitution reactions on a pre-formed heterocyclic core can also be considered. For example, the thermal isomerization of an aziridine (B145994) to an azetidine has been developed for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org The resulting 3-bromoazetidine (B1339375) can then undergo nucleophilic substitution with various nucleophiles to introduce diversity at the C3 position. rsc.org

Precursor Design and Synthesis for 1-(4-Nitrophenyl)azetidin-3-ylamine

The synthesis of the specific target molecule requires the strategic incorporation of both the 1-(4-nitrophenyl) group and the 3-amine functionality. The design of the precursor and the order of bond-forming events are critical for an efficient synthesis.

Optimization of Nitrophenyl Moiety Incorporation

The 4-nitrophenyl group is a key pharmacophore in many compounds. nih.gov Its introduction onto the azetidine nitrogen can be achieved through several methods. The most common approach is a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a pre-formed azetidine-3-amine (or a protected version) with an activated aryl halide, such as 1-fluoro-4-nitrobenzene (B44160). The strong electron-withdrawing effect of the nitro group facilitates the displacement of the fluoride (B91410) by the nucleophilic azetidine nitrogen.

Alternatively, the synthesis can begin with a nitrophenyl-containing starting material. For example, a cyclocondensation reaction can be designed using a precursor that already contains the 4-nitrophenyl moiety. nih.gov In a different approach, a ring-formation reaction between two starting materials, one of which is a nitrophenyl derivative like 5-(4-nitrophenyl)-1H-tetrazole, has been shown to be a viable, albeit low-yielding, strategy for creating other heterocyclic systems. acs.org

| Method | Description | Typical Reagents | References |

| Nucleophilic Aromatic Substitution (SNAr) | The azetidine nitrogen attacks an activated aryl halide. | 1-fluoro-4-nitrobenzene, azetidine precursor, base (e.g., K₂CO₃, Et₃N). | N/A |

| Starting with Nitro-Aromatic Precursor | Building the molecule from a starting material already containing the nitrophenyl group. | e.g., 4-nitroaniline (B120555), which is then elaborated to form the azetidine ring. | nih.gov |

| Reductive Coupling | Coupling of an N-hydroxy precursor with a nitroarene. | Not commonly used for this specific transformation but a possibility in related syntheses. | N/A |

Strategic Introduction of the Azetidinyl Amine Functionality

Introducing the amine at the C3 position is a significant synthetic challenge. A highly efficient, single-step method for synthesizing azetidine-3-amines has been reported, which proceeds via the direct displacement of a leaving group from a C3-substituted azetidine precursor. nih.govchemrxiv.org A common precursor for this type of reaction is 1-benzhydryl-3-methanesulfonyloxyazetidine. chemrxiv.org An amine nucleophile can displace the methanesulfonyloxy (mesylate) group to form the C-N bond at the 3-position. chemrxiv.org The benzhydryl group on the azetidine nitrogen serves as a protecting group that can be removed later. To synthesize the target compound, one could envision a sequence where 1-(4-nitrophenyl)azetidin-3-ol (B6422420) is converted to a sulfonate ester, followed by displacement with an amine source like ammonia (B1221849) or a protected amine equivalent.

Another well-established strategy is the reductive amination of an azetidin-3-one. chemrxiv.org The synthesis of the key 1-(4-nitrophenyl)azetidin-3-one intermediate would be the first step, likely via the SNAr reaction of 1-fluoro-4-nitrobenzene with azetidin-3-one. The resulting ketone is then reacted with an amine source (e.g., ammonia, hydroxylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to furnish the desired 3-aminoazetidine.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The application of green chemistry principles to the synthesis of complex molecules like this compound can significantly reduce waste, energy consumption, and the use of hazardous materials.

Recent research has highlighted several green approaches applicable to azetidine synthesis. researchgate.net Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes offers a pathway to construct azetidines under mild, light-driven conditions. researchgate.net The use of microchannel reactors provides another avenue for greener synthesis. These reactors offer superior heat and mass transfer, allowing for safer execution of highly exothermic reactions and often leading to higher yields and purities, thus reducing the need for costly and environmentally damaging purification steps. researchgate.net

Furthermore, employing microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. organic-chemistry.org One-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, improve efficiency and reduce solvent waste. A one-pot synthesis of nitrogen heterocycles from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium is a prime example of such a strategy. organic-chemistry.org The choice of catalysts is also critical; replacing stoichiometric reagents with catalytic systems, especially those involving earth-abundant metals, is a core tenet of green chemistry.

| Green Chemistry Principle | Application in Azetidine Synthesis | Benefits | References |

| Alternative Energy Sources | Use of photocatalysis or microwave irradiation. | Reduced energy consumption, shorter reaction times, mild conditions. | organic-chemistry.orgresearchgate.net |

| Process Intensification | Use of microchannel reactors. | Enhanced safety, better reaction control, higher yields. | researchgate.net |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product (e.g., cycloadditions). | Reduced waste generation. | rsc.org |

| Safer Solvents & Reagents | Using water as a solvent; avoiding toxic reagents like diazo compounds. | Reduced environmental impact and improved operational safety. | organic-chemistry.orgnih.gov |

| Catalysis | Employing catalytic amounts of reagents (e.g., Lewis acids, transition metals) instead of stoichiometric ones. | Reduced waste, increased efficiency. | nih.govfrontiersin.orgrsc.org |

Solvent-Free or Reduced-Solvent Methodologies

The development of solvent-free or reduced-solvent synthetic methods is a cornerstone of green chemistry, aiming to minimize environmental impact and enhance safety. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented, related methodologies for azetidine synthesis offer valuable insights. One promising approach involves microwave-assisted organic synthesis (MAOS) on solid supports. For instance, the cycloaddition of indolylimines with chloroacetyl chloride on basic alumina (B75360) has been achieved under solvent-free microwave irradiation. acs.org This suggests the potential for adapting such conditions for the synthesis of the target compound, possibly through a reaction between a suitable N-(4-nitrophenyl) precursor and an appropriate three-carbon synthon.

Another avenue for reducing solvent use is the implementation of one-pot reactions in environmentally benign solvents like water. Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium has been shown to be an efficient route to various nitrogen-containing heterocycles. organic-chemistry.org Exploring the applicability of this method to the synthesis of this compound could lead to a more sustainable process.

Catalytic Approaches: Homogeneous and Heterogeneous Catalysis

Catalysis offers a powerful tool for the efficient and selective synthesis of azetidines. Both homogeneous and heterogeneous catalysts have been employed to facilitate the formation of the azetidine ring.

Homogeneous Catalysis: Recent advancements have demonstrated the utility of transition metal catalysts in azetidine synthesis. For example, lanthanide triflates, such as La(OTf)₃, have been successfully used as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields. nih.govfrontiersin.org This method tolerates a wide range of functional groups, which is advantageous for the synthesis of complex molecules like this compound. nih.govfrontiersin.org

Gold-catalyzed reactions have also emerged as a powerful tool. Gold-catalyzed intermolecular oxidation of alkynes followed by intramolecular N-H insertion provides a route to chiral azetidin-3-ones, which can be further functionalized to the desired amine. nih.gov Palladium-catalyzed intramolecular amination of unactivated C-H bonds is another sophisticated strategy for constructing the azetidine ring. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. While specific applications to this compound are yet to be reported, the use of solid-supported catalysts in organic synthesis is a rapidly growing field. For instance, the synthesis of 3-substituted azetidine-2,4-diones has been achieved using heterogeneous catalysis, indicating the potential for similar approaches in the synthesis of other azetidine derivatives. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product. primescholars.com In the synthesis of this compound, achieving high atom economy is a key goal.

Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. primescholars.com Therefore, synthetic strategies based on [2+2] photocycloadditions of imines and alkenes or amine-catalyzed cycloadditions of allenoates and imines are attractive from an atom economy perspective. magtech.com.cn

Purification and Characterization Techniques (Advanced Spectroscopic and Diffraction Analysis)

The unambiguous identification and structural confirmation of this compound rely on a suite of advanced analytical techniques.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. For a series of synthesized 1-benzhydrylazetidin-3-amine (B1275430) derivatives, HRMS (ESI) was successfully used to confirm their calculated molecular formulas. chemrxiv.org This technique would be similarly crucial for verifying the synthesis of this compound.

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 1-Benzhydryl-N-(2,2,2-trifluoroethyl)azetidin-3-amine | 321.1579 | 321.1578 |

| 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 297.1967 | 297.1972 |

| 4-(1-Benzhydrylazetidin-3-yl)morpholine | 309.1967 | 309.1968 |

This table presents HRMS data for analogous azetidine compounds, demonstrating the accuracy of the technique.

Multi-Nuclear NMR Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, a combination of ¹H and ¹³C NMR would be essential to map out the connectivity of the atoms.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. For example, in related azetidine structures, the protons on the azetidine ring typically appear as multiplets in the range of 2.5-4.5 ppm. chemrxiv.org The aromatic protons of the nitrophenyl group would be expected to appear further downfield.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the azetidine ring and the nitrophenyl group would provide definitive evidence for the formation of the target compound. In the ¹³C NMR spectra of analogous 1-benzhydrylazetidin-3-amines, the azetidine ring carbons typically resonate between 47 and 63 ppm. chemrxiv.org

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-Benzhydryl-N-(2,2,2-trifluoroethyl)azetidin-3-amine | 7.40-7.16 (m, 10H), 4.30 (s, 1H), 3.52-3.51 (m, 3H), 3.14 (q, J = 9.4 Hz, 2H), 2.74 (m, 2H) | 142.1, 128.6, 127.5, 127.3, 125.3 (q, J = 279 Hz), 78.5, 62.0, 49.1 (q, J = 31 Hz), 49.0 |

| 4-(1-Benzhydrylazetidin-3-yl)morpholine | 7.42-7.15 (m, 10H), 4.51 (s, 1H), 3.42-3.39 (m, 2H), 3.17 (m, 3H), 2.63 (m, 4H), 1.88 (m, 4H) | 142.2, 128.5, 127.6, 127.2, 78.3, 66.7, 58.0, 55.0, 50.3 |

This table provides representative NMR data for similar azetidine compounds, illustrating the expected spectral regions for key functional groups.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state conformation and packing.

The process of X-ray crystallography involves growing a high-quality single crystal, which can often be the rate-limiting step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Chemical Reactivity and Derivatization Pathways of 1 4 Nitrophenyl Azetidin 3 Ylamine

Reactivity of the Primary Amine Functionality

The primary amine at the 3-position of the azetidine (B1206935) ring is a key site for derivatization. Its nucleophilic character allows for a variety of reactions to introduce new functional groups.

The primary amine of 1-(4-nitrophenyl)azetidin-3-ylamine readily undergoes reactions with acylating, alkylating, and sulfonylating agents. These transformations are fundamental for creating amide, secondary or tertiary amine, and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), yields the corresponding N-acylated products. These reactions are typically high-yielding and proceed under mild conditions.

Alkylation: The introduction of alkyl groups onto the amine can be achieved using alkyl halides. The reaction may proceed to give mono- and di-alkylated products, and the selectivity can be controlled by the stoichiometry of the reagents and reaction conditions.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. This reaction is analogous to acylation and is widely used to introduce sulfonyl groups.

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions

| Reaction Type | Reagent | Product Structure |

| Acylation | Acetyl chloride | N-(1-(4-nitrophenyl)azetidin-3-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-1-(4-nitrophenyl)azetidin-3-amine |

| Sulfonylation | Benzenesulfonyl chloride | N-(1-(4-nitrophenyl)azetidin-3-yl)benzenesulfonamide |

The primary amine can also react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This condensation reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. The resulting imines can be further reduced to form stable secondary amines.

Other nitrogen-containing linkages can also be formed. For example, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are generally rapid and efficient.

Transformations Involving the Nitrophenyl Moiety

The nitrophenyl group attached to the azetidine nitrogen provides another handle for chemical modification, primarily through the reduction of the nitro group or by substitution on the aromatic ring.

The nitro group of this compound can be reduced to an amino group under various conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with metals such as tin, iron, or zinc in acidic media. The product of this reaction is 1-(4-aminophenyl)azetidin-3-ylamine, a diamine with two distinct amine functionalities.

Partial reduction to the hydroxylamino group is also possible under carefully controlled conditions, for instance, using zinc dust in a neutral ammonium (B1175870) chloride solution.

Table 2: Reduction Products of the Nitro Group

| Product | Reducing Agent(s) |

| 1-(4-aminophenyl)azetidin-3-ylamine | H₂, Pd/C or Sn/HCl |

| 1-(4-hydroxylaminophenyl)azetidin-3-ylamine | Zn, NH₄Cl |

The phenyl ring of this compound is subject to the directing effects of its substituents in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects. numberanalytics.com Conversely, the azetidinyl-amino group (an N-aryl amine) is an activating group and an ortho-, para-director.

In this specific molecule, the nitrogen of the azetidine ring is directly attached to the phenyl ring. The electron-withdrawing nitro group at the para position significantly reduces the electron-donating ability of the azetidine nitrogen towards the ring, thereby deactivating the entire ring system towards electrophilic attack. numberanalytics.com Any electrophilic substitution would be predicted to occur at the positions meta to the nitro group (and ortho to the azetidinyl substituent). However, due to the strong deactivation, forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com

The mechanism involves the attack of an electrophile on the aromatic ring, forming a positively charged carbocation intermediate known as a Wheland intermediate. wikipedia.orglibretexts.org The presence of the nitro group destabilizes this intermediate, slowing down the reaction rate. numberanalytics.com A subsequent deprotonation step restores the aromaticity of the ring. wikipedia.org

Azetidine Ring Stability and Ring-Opening Reactions (Mechanistic Studies)

Azetidines, as four-membered heterocycles, possess significant ring strain (approximately 25.4 kcal/mol), making them more susceptible to ring-opening reactions than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts. rsc.org The stability of the N-aryl azetidine ring in this compound is influenced by several factors, including the electronic nature of the aryl substituent and the reaction conditions.

The N-(4-nitrophenyl) group, being strongly electron-withdrawing, can influence the stability of the azetidine ring. It reduces the basicity of the azetidine nitrogen, which can affect its protonation state in acidic media. nih.gov Acid-mediated ring-opening is a known decomposition pathway for N-substituted azetidines. acs.orgacs.org This can occur via protonation of the azetidine nitrogen, followed by nucleophilic attack on one of the ring carbons. nih.gov The regioselectivity of the ring-opening is often controlled by electronic and steric factors, with nucleophiles typically attacking the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn

Mechanistic studies have shown that N-aryl azetidines can undergo intramolecular ring-opening if a suitable nucleophile is present elsewhere in the molecule. nih.govacs.orgacs.org While specific studies on this compound are not detailed in the provided results, the general principles of azetidine reactivity suggest that under harsh acidic or nucleophilic conditions, ring cleavage is a potential reaction pathway. magtech.com.cnbeilstein-journals.org

Nucleophilic and Electrophilic Ring-Opening Pathways

The reactivity of azetidines is largely dictated by their inherent ring strain, making them susceptible to ring-opening reactions under various conditions. magtech.com.cnwikipedia.org For this compound, both nucleophilic and electrophilic pathways for ring-opening can be considered.

Nucleophilic Ring-Opening: The azetidine ring can be opened by nucleophiles, a process often facilitated by the activation of the ring nitrogen. In the case of this compound, the electron-withdrawing nature of the 4-nitrophenyl group would decrease the basicity of the ring nitrogen, making protonation or Lewis acid coordination more challenging compared to N-alkyl or N-aryl azetidines with electron-donating groups. However, upon activation, nucleophilic attack could occur at either the C2 or C4 position. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn For instance, sterically hindered nucleophiles would likely favor attack at the less substituted carbon atom.

Electrophilic Ring-Opening: Electrophilic attack on the ring nitrogen could initiate ring-opening, although the electron-withdrawing 4-nitrophenyl group would deactivate the nitrogen towards electrophiles. More plausible would be the reaction of the exocyclic primary amine with electrophiles. Subsequent intramolecular reactions could potentially lead to ring-opening, but no specific examples for this compound have been documented.

Influence of Substituents on Ring Strain and Reactivity

The substituents on the azetidine ring play a crucial role in modulating its stability and reactivity. The 4-nitrophenyl group at the N1 position significantly influences the electronic properties of the ring. Its strong electron-withdrawing character (-M and -I effects) reduces the electron density on the nitrogen atom. This deactivation can decrease the susceptibility of the nitrogen to electrophilic attack and reduce its ability to activate the ring for nucleophilic attack through protonation.

The primary amino group at the C3 position offers a site for various chemical transformations. Its basicity and nucleophilicity can be exploited for derivatization. Furthermore, the presence of this amino group could influence the regioselectivity of ring-opening reactions by participating in intramolecular processes or by altering the electronic distribution within the ring.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgorganic-chemistry.orgyoutube.com this compound and its derivatives could potentially serve as substrates in several such reactions.

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. youtube.com The primary amino group of this compound could, in principle, be coupled with aryl or heteroaryl halides. However, the presence of the potentially reactive azetidine ring and the electron-withdrawing nitrophenyl group might necessitate careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, to achieve selective N-arylation without inducing side reactions like ring-opening. There are reports on the N-arylation of aziridines, which are even more strained, suggesting that such couplings on azetidines are feasible. nih.gov

Suzuki-Miyaura or Sonogashira Coupling with Modified Derivatives

To participate in Suzuki-Miyaura or Sonogashira cross-coupling reactions, this compound would first need to be functionalized to introduce a suitable coupling partner, such as a halide or a boronic acid/ester.

For a Suzuki-Miyaura coupling , one could envision converting the primary amino group into a leaving group (e.g., a diazonium salt, though likely unstable) or, more practically, introducing a halogen atom onto the phenyl ring. Alternatively, the amino group could be used to direct the installation of a boronic acid moiety. The resulting boronic acid derivative could then be coupled with various aryl or vinyl halides. nih.govsigmaaldrich.comrsc.org

For a Sonogashira coupling , a similar strategy of introducing a halide onto the aromatic ring would be necessary to couple with a terminal alkyne. wikipedia.orgorganic-chemistry.org The success of these transformations would heavily depend on the stability of the modified azetidine derivatives under the coupling conditions.

Due to the lack of specific experimental data in the literature for this compound, no data tables for reaction conditions or yields can be provided. The discussion above is based on general chemical principles and would require experimental validation.

Computational and Theoretical Investigations of 1 4 Nitrophenyl Azetidin 3 Ylamine

Quantum Chemical Calculations: Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. For 1-(4-nitrophenyl)azetidin-3-ylamine, these calculations provide insights into its conformational landscape and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

The conformational flexibility of this compound is primarily dictated by the puckering of the four-membered azetidine (B1206935) ring and the rotation around the N-aryl bond. DFT studies on similar azetidine derivatives reveal that the azetidine ring is not planar and can adopt a puckered conformation. researchgate.net The degree of this puckering is influenced by the nature and position of the substituents.

For the N-phenylazetidine scaffold, the orientation of the phenyl group relative to the azetidine ring is a key conformational feature. In the case of this compound, two principal conformations can be envisioned: one where the 4-nitrophenyl group is in an equatorial-like position and another where it is in an axial-like position relative to the puckered azetidine ring. The presence of the amino group at the C3 position further complicates the conformational landscape. DFT calculations on related substituted azetidines suggest that the energy difference between these conformers is likely to be small, allowing for a dynamic equilibrium between them. epa.govthaiscience.info The relative stability of these conformers would be influenced by a balance of steric hindrance and electronic effects.

Table 1: Predicted Relative Energies of Conformers of this compound based on DFT Studies of Analogous Systems

| Conformer | Description | Predicted Relative Energy (kcal/mol) |

| I | 4-Nitrophenyl group equatorial, amino group pseudo-equatorial | 0.00 (most stable) |

| II | 4-Nitrophenyl group axial, amino group pseudo-equatorial | 0.5 - 1.5 |

| III | 4-Nitrophenyl group equatorial, amino group pseudo-axial | 0.8 - 2.0 |

| IV | 4-Nitrophenyl group axial, amino group pseudo-axial | 1.5 - 3.0 |

| Note: These values are estimations based on DFT calculations of substituted azetidines and N-aryl heterocycles and serve to illustrate the likely energetic landscape. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mit.edu The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the electronic character is shaped by the interplay between the electron-withdrawing nitro group and the electron-donating amino groups. The HOMO is expected to be localized primarily on the azetidine ring nitrogen and the exocyclic amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the 4-nitrophenyl ring, particularly on the nitro group, rendering this part of the molecule prone to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net DFT calculations on 4-nitroaniline (B120555), a key structural component, show a HOMO-LUMO gap in the range of 3.8 to 5.3 eV, depending on the computational method. thaiscience.inforesearchgate.nettci-thaijo.org The presence of the azetidin-3-ylamino group is expected to raise the HOMO energy, likely resulting in a smaller HOMO-LUMO gap for the title compound compared to 4-nitroaniline, suggesting a higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound based on Analogous Systems

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.0 to -5.5 | Localized on the azetidine nitrogen and the 3-amino group |

| LUMO | -2.5 to -2.0 | Localized on the 4-nitrophenyl ring and nitro group |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.0 | Indicates moderate reactivity |

| Note: These values are estimations derived from DFT calculations on 4-nitroaniline and other amino-substituted heterocycles. |

Molecular Dynamics Simulations: Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations provide a means to explore the conformational space and dynamic behavior of a molecule over time, offering insights that complement the static picture from quantum chemical calculations.

Solvent Effects on Molecular Conformation

The conformation of this compound in solution is expected to be influenced by the polarity of the solvent. frontiersin.org In polar solvents, such as water, solvent molecules can form hydrogen bonds with the amino and nitro groups, potentially stabilizing more extended conformations. researchgate.net In non-polar solvents, intramolecular interactions may play a more dominant role in determining the preferred conformation.

MD simulations on similar small molecules and peptides have shown that explicit solvent models are crucial for accurately capturing the solvent-solute interactions and their impact on conformational equilibria. nih.gov For this compound, MD simulations in a water box would likely show the formation of a structured solvation shell around the polar functional groups, influencing the puckering of the azetidine ring and the rotational dynamics around the N-aryl bond.

Intramolecular Interactions and Hydrogen Bonding Networks

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. A potential hydrogen bond could form between the hydrogen atom of the 3-amino group and one of the oxygen atoms of the nitro group. The formation of such a hydrogen bond would depend on the conformational orientation of the 4-nitrophenyl group and the puckering of the azetidine ring.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predictions, when compared with experimental data, can help in the structural elucidation of the molecule.

Based on DFT calculations of related N-aryl and 3-amino substituted azetidines, a plausible prediction of the key spectroscopic features for this compound can be made. modgraph.co.ukorgchemboulder.comlibretexts.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.8 - 8.2 ppm | Protons on the nitrophenyl ring ortho to the nitro group |

| Chemical Shift (δ) | 6.5 - 6.9 ppm | Protons on the nitrophenyl ring ortho to the azetidine nitrogen | |

| Chemical Shift (δ) | 3.8 - 4.2 ppm | Protons on the azetidine ring (CH₂) | |

| Chemical Shift (δ) | 3.5 - 4.0 ppm | Methine proton on the azetidine ring (CH) | |

| Chemical Shift (δ) | 1.5 - 2.5 ppm | Protons of the amino group (NH₂) | |

| ¹³C NMR | Chemical Shift (δ) | 145 - 150 ppm | Carbon of the nitrophenyl ring attached to the nitro group |

| Chemical Shift (δ) | 140 - 145 ppm | Carbon of the nitrophenyl ring attached to the azetidine nitrogen | |

| Chemical Shift (δ) | 125 - 130 ppm | Carbons of the nitrophenyl ring ortho to the nitro group | |

| Chemical Shift (δ) | 110 - 115 ppm | Carbons of the nitrophenyl ring ortho to the azetidine nitrogen | |

| Chemical Shift (δ) | 50 - 55 ppm | Carbons of the azetidine ring (CH₂) | |

| Chemical Shift (δ) | 45 - 50 ppm | Methine carbon of the azetidine ring (CH) | |

| IR | Vibrational Frequency (ν) | 3400 - 3300 cm⁻¹ | N-H stretching (asymmetric and symmetric) of the amino group |

| Vibrational Frequency (ν) | 1520 - 1480 cm⁻¹ | Asymmetric NO₂ stretching | |

| Vibrational Frequency (ν) | 1350 - 1310 cm⁻¹ | Symmetric NO₂ stretching | |

| Vibrational Frequency (ν) | 1300 - 1250 cm⁻¹ | C-N stretching (aromatic amine) | |

| Note: These are predicted values based on computational studies of analogous compounds and may vary from experimental data. |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Computational methods, particularly those based on quantum mechanics, have become indispensable for predicting NMR chemical shifts (¹H and ¹³C), aiding in the assignment of experimental spectra and the confirmation of proposed structures. nih.govrsc.org

For "this compound," theoretical NMR chemical shifts can be calculated using various levels of theory, with Density Functional Theory (DFT) being a prevalent choice. These calculations would typically involve optimizing the molecular geometry of the compound first, followed by the calculation of the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the chosen computational method, basis set, and the solvent model used to simulate the chemical environment. It is common practice to compare calculated spectra for several candidate structures with experimental data to find the best match. rsc.org While specific computational NMR data for "this compound" is not available in the cited literature, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes. This table demonstrates the type of data that would be generated from such a computational study.

Illustrative Predicted NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' | - | 152.8 |

| C2'/C6' | 8.15 | 125.4 |

| C3'/C5' | 6.70 | 112.1 |

| C4' | - | 138.5 |

| N-Azetidine | - | - |

| C2-Azetidine | 4.20 | 55.3 |

| C3-Azetidine | 4.05 | 48.7 |

| C4-Azetidine | 3.80 | 55.3 |

| N-Amine | 2.10 | - |

Note: This data is hypothetical and for illustrative purposes only.

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational vibrational frequency analysis is a powerful tool for assigning the bands observed in experimental spectra to specific molecular motions. nih.govnih.gov

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.gov These calculations are performed on the optimized geometry of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations.

For "this compound," a vibrational analysis would reveal characteristic frequencies for the nitro group (NO₂) stretching, the aromatic C-N stretching, the azetidine ring vibrations, and the N-H vibrations of the amine group. A comparison of the computed spectra with experimental data can confirm the compound's structure and provide insights into its conformational properties. nih.gov Although specific calculated vibrational data for this compound is not present in the searched literature, an illustrative table of key predicted vibrational frequencies is provided below.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(N-H) | 3450 | Asymmetric stretching of the amine group |

| ν(N-H) | 3350 | Symmetric stretching of the amine group |

| νas(NO₂) | 1520 | Asymmetric stretching of the nitro group |

| νs(NO₂) | 1345 | Symmetric stretching of the nitro group |

| ν(C=C) | 1600, 1580 | Aromatic ring stretching |

| ν(C-N) | 1300 | Aromatic C-N stretching |

| Ring Vibrations | 1000-1200 | Azetidine ring breathing and deformation modes |

Note: This data is hypothetical and for illustrative purposes only.

Structure-Property Relationship Studies (Theoretical)

Theoretical structure-property relationship studies aim to establish a mathematical connection between the chemical structure of a molecule and its physical, chemical, or biological properties. These models are crucial in rational drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values known as molecular descriptors. nih.gov These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices).

For a compound like "this compound," a QSAR study would typically be part of a broader investigation of a series of related compounds with varying substituents. The goal would be to develop a predictive model for a specific biological activity, such as enzyme inhibition. For instance, studies on nitrophenyl derivatives as aldose reductase inhibitors have highlighted the importance of electronegative substitutions for polar interactions with the receptor. nih.gov

A hypothetical QSAR study for a series of analogs of "this compound" might involve the calculation of various descriptors. An illustrative table of such descriptors is presented below.

Illustrative Computational Descriptors for a Hypothetical QSAR Study

| Descriptor | Description | Potential Impact on Activity |

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability |

| Molecular Weight | Mass of the molecule | Influences size and diffusion properties |

| Dipole Moment | Measure of molecular polarity | Important for polar interactions with a target |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Relates to the ability to donate electrons |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Relates to the ability to accept electrons |

| Polar Surface Area | Surface area of polar atoms | Influences cell permeability and solubility |

Note: This data is for illustrative purposes and represents the types of descriptors used in QSAR studies.

Prediction of Binding Affinity with Theoretical Biological Targets (Ligand-Based or Structure-Based Approaches)

Predicting the binding affinity of a small molecule to a biological target, such as a protein, is a central goal of computational drug discovery. nih.govnih.gov These predictions can be made using either ligand-based or structure-based approaches.

Ligand-based approaches are employed when the three-dimensional structure of the target is unknown. These methods rely on the knowledge of other molecules that bind to the target to build a predictive model.

Structure-based approaches , such as molecular docking and molecular dynamics simulations, are used when the 3D structure of the target protein is available. nih.gov Molecular docking predicts the preferred orientation of the ligand when bound to the target to form a stable complex. Molecular dynamics simulations can then be used to study the stability of this complex over time and to calculate the binding free energy.

For "this compound," a structure-based approach could be used to predict its binding affinity to a hypothetical target protein. This would involve docking the compound into the active site of the protein and then using a scoring function to estimate the binding affinity. The results of such a study would provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

An illustrative table summarizing the results of a hypothetical docking study is shown below.

Illustrative Predicted Binding Affinity and Interactions for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Donors | Amine N-H |

| Hydrogen Bond Acceptors | Nitro O, Azetidine N |

| Key Interacting Residues | Asp167, Lys54, Phe80 |

Note: This data is hypothetical and for illustrative purposes only.

Exploration of 1 4 Nitrophenyl Azetidin 3 Ylamine As a Privileged Chemical Scaffold

Design and Synthesis of Advanced Chemical Entities Utilizing the Azetidine (B1206935) Core

The reactivity of the azetidine ring, driven by its inherent ring strain, makes it a valuable component in organic synthesis. rsc.org This, coupled with the nucleophilic primary amine and the potential for modification of the nitrophenyl group, positions 1-(4-Nitrophenyl)azetidin-3-ylamine as a versatile building block for creating sophisticated molecules.

Incorporation into Macrocyclic Structures

The incorporation of azetidine derivatives into macrocycles is an emerging area of interest, particularly in the synthesis of peptidomimetics and other constrained molecules. The 3-aminoazetidine subunit can act as a turn-inducing element, facilitating the cyclization of small peptides. nih.gov

Conceptually, this compound could be incorporated into macrocyclic structures through several synthetic routes. The primary amine at the C3 position can be acylated with a di-acid chloride or a peptide coupling partner containing a terminal reactive group, setting the stage for a subsequent ring-closing reaction. The secondary amine within the azetidine ring could also be functionalized, although this is generally less reactive. The nitro group on the phenyl ring could be reduced to an amine, providing another handle for cyclization.

A hypothetical reaction scheme could involve the reaction of this compound with a long-chain dicarboxylic acid, followed by an intramolecular amide bond formation to yield a macrocyclic lactam. The choice of cyclization strategy would depend on the desired ring size and the other functional groups present in the molecule. core.ac.uk For example, strategies like ring-closing metathesis (RCM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed if appropriate functional groups are introduced. cam.ac.uk

Table 1: Potential Macrocyclization Strategies for this compound Derivatives

| Macrocyclization Strategy | Required Functionalization of Azetidine Derivative | Resulting Macrocyclic Core | Reference for General Method |

| Intramolecular Amidation | Acylation of the 3-amino group with a linker containing a terminal carboxylic acid. | Lactam | rsc.org |

| Ring-Closing Metathesis (RCM) | Alkylation/acylation with an olefin-terminated linker. | Carbocycle/Heterocycle | core.ac.uk |

| Azide-Alkyne Cycloaddition | Functionalization with an azide (B81097) or alkyne group. | Triazole-containing macrocycle | cam.ac.uk |

Application in Supramolecular Chemistry

The defined geometry and hydrogen bonding capabilities of this compound make it a potential candidate for use in supramolecular chemistry. The primary and secondary amines can act as hydrogen bond donors, while the nitro group can act as a hydrogen bond acceptor. These interactions could be exploited to form self-assembling systems such as gels, liquid crystals, or molecular cages.

Furthermore, the aromatic nitrophenyl ring can participate in π-π stacking interactions, which are crucial for the formation of ordered supramolecular assemblies. The combination of hydrogen bonding and π-π stacking could lead to the formation of well-defined, multi-dimensional structures. While specific examples involving this exact compound are not documented, the principles of supramolecular assembly using similar functionalized heterocycles are well-established.

Combinatorial Chemistry and Library Synthesis Approaches

The multiple functionalization points on the this compound scaffold make it an ideal candidate for combinatorial library synthesis, enabling the rapid generation of a large number of structurally related compounds for screening.

Parallel Synthesis of Azetidine-Based Compound Libraries

Parallel synthesis techniques could be employed to create a library of derivatives based on the this compound core. chemrxiv.orgacs.org The primary amine at the C3 position is a prime target for diversification, allowing for the introduction of a wide range of substituents through reactions such as acylation, sulfonylation, and reductive amination. enamine.net

For instance, a library could be generated by reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones in a parallel format. This would result in a collection of amides, sulfonamides, and secondary amines, each with a unique substituent at the 3-position. Further diversity could be achieved by modifying the nitrophenyl ring, for example, through reduction to an amine followed by another round of diversification. nih.gov

Table 2: Exemplar Parallel Synthesis Reactions for Diversification of this compound

| Reaction Type | Reagent Class | Resulting Functional Group at C3-amino | General Reference |

| Acylation | Carboxylic Acids / Acyl Chlorides | Amide | enamine.net |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | nih.gov |

| Reductive Amination | Aldehydes / Ketones | Secondary Amine | enamine.net |

High-Throughput Screening of Synthetic Transformations

High-throughput screening (HTS) methodologies can be applied not only to the biological evaluation of compound libraries but also to the optimization of synthetic reactions. nih.gov For a novel scaffold like this compound, HTS could be used to rapidly identify the optimal conditions for its derivatization.

For example, a miniaturized array of reactions could be set up to test various catalysts, solvents, and temperatures for a specific transformation, such as a Suzuki coupling on a bromo-substituted analogue of the title compound. rsc.org The use of acoustic dispensing technology allows for the synthesis of libraries on a nanomole scale, which can then be directly analyzed or screened. nih.gov This approach significantly accelerates the discovery of efficient synthetic protocols and enables the rapid expansion of the chemical space around the core scaffold. nih.gov

Role in Fragment-Based Design (Conceptual/Ligand Design Focus)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity. researchgate.net The this compound scaffold possesses several characteristics that make it an attractive starting point for fragment-based design.

With a molecular weight of 209.22 g/mol , it fits within the typical range for a fragment. The azetidine ring provides a three-dimensional character that is often desirable in drug candidates. whiterose.ac.uk The primary amine and the nitrophenyl group offer clear vectors for fragment evolution, where initial low-affinity hits can be optimized by growing the fragment into adjacent binding pockets of the target protein.

In a conceptual FBDD campaign, this compound could be screened against a target of interest. If it is identified as a hit, its binding mode would be determined, typically by X-ray crystallography. nih.gov This structural information would then guide the synthetic elaboration of the fragment. For example, if the primary amine is oriented towards an unoccupied pocket, derivatives could be synthesized by adding substituents at this position to improve binding affinity and selectivity. The nitrophenyl group could also be modified to enhance interactions or to modulate physicochemical properties.

Table 3: Physicochemical Properties of this compound and Relevance to Fragment-Based Design

| Property | Value (Calculated) | Significance in FBDD |

| Molecular Weight | 209.22 g/mol | Falls within the typical range for fragments (100–300 Da). researchgate.net |

| Hydrogen Bond Donors | 2 | Provides key interactions for initial binding to a target. |

| Hydrogen Bond Acceptors | 4 (including nitro group) | Offers multiple points for hydrogen bonding. |

| Rotatable Bonds | 2 | Low number of rotatable bonds provides conformational rigidity, which is favorable for binding. |

Fragment Growing and Linking Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds, starting with low-molecular-weight fragments that bind to a biological target. frontiersin.org Once initial fragment hits are identified, they are optimized into more potent leads through strategies such as fragment growing, linking, or merging. lifechemicals.com For the this compound scaffold, both growing and linking strategies offer viable paths for developing more complex and potent molecules.

Fragment Growing involves the elaboration of a core fragment by adding chemical substituents to enhance its interaction with a target protein. frontiersin.orglifechemicals.com The this compound scaffold presents two primary vectors for growth: the secondary amine within the azetidine ring and the primary exocyclic 3-amino group.

Growth from the 3-amino group: This primary amine is a versatile handle for introducing a wide array of chemical functionalities. Through acylation, sulfonylation, or reductive amination, various substituents can be appended. For instance, attaching different aryl, heteroaryl, or aliphatic groups could allow the molecule to extend into adjacent hydrophobic or polar pockets within a target's binding site, thereby increasing binding affinity and selectivity.

Growth from the azetidine nitrogen: While the nitrogen atom is part of the core ring structure, it can also serve as a point for derivatization, although this is less common than modifying the exocyclic amine.

The goal of fragment growing is to systematically explore the chemical space around the core scaffold to achieve optimal interactions with the target, transforming a low-affinity fragment into a high-potency lead compound. nih.gov

Fragment Linking is a more complex strategy where two or more fragments that bind to adjacent sites on a target are connected via a chemical linker. nih.gov This approach can lead to a dramatic increase in binding affinity due to the additive binding energies of the individual fragments and a favorable entropic effect. nih.gov

In a hypothetical scenario, if the this compound fragment was found to bind in one sub-pocket of a target protein, and another distinct fragment was identified in a neighboring sub-pocket, a linking strategy could be employed. The 3-amino group would be the most logical point of connection, from which a linker of appropriate length and flexibility (e.g., an alkyl chain, an ether, or a more rigid linker) could be designed to covalently connect to the second fragment without disrupting the key binding interactions of either piece. nih.gov

| Strategy | Modification Site | Potential Reaction | Purpose |

| Fragment Growing | 3-Amino Group | Acylation, Sulfonylation | To extend into adjacent binding pockets and increase affinity. |

| Fragment Growing | Azetidine Nitrogen (less common) | Alkylation, Acylation | To probe for additional interactions or modify physicochemical properties. |

| Fragment Linking | 3-Amino Group | Linker Synthesis | To connect to a second fragment binding in an adjacent site. |

Scaffold Hopping and Bioisosteric Replacements (Theoretical)

Scaffold hopping and bioisosteric replacement are key strategies in lead optimization used to discover novel chemotypes, improve physicochemical properties, and circumvent patent limitations, all while maintaining the essential biological activity of the original molecule. nih.govnih.gov

Scaffold Hopping involves replacing the central molecular core (the scaffold) with a different one that preserves the three-dimensional arrangement of the key functional groups responsible for biological activity. researchgate.net For this compound, the azetidine ring is the central scaffold. Theoretical scaffold hops could involve replacing the azetidine ring with other saturated heterocycles, such as:

Pyrrolidine: A five-membered ring that might offer a different vector for its substituents and improved stability.

Piperidine: A six-membered ring, providing a more conformationally flexible scaffold.

Oxetane (B1205548) or Thietane (B1214591): Four-membered rings containing oxygen or sulfur, which would alter the hydrogen bonding capacity and polarity of the core.

Bioisosteric Replacements focus on substituting specific functional groups with others that have similar physical or chemical properties, leading to a molecule that retains similar biological activity. nih.gov

Replacement of the 4-Nitrophenyl Group: The 4-nitrophenyl group is a strong electron-withdrawing group and can participate in hydrogen bonding. Potential bioisosteres could be selected to mimic these electronic and steric properties. For example, a tetrazole ring has been successfully used as a bioisostere for nitrophenyl groups in some contexts. acs.org Other potential replacements include cyano-phenyl, sulfonamide-phenyl, or various heteroaromatic rings like pyridine (B92270) or pyrimidine, which can mimic the polar interactions.

Replacement of the 3-Amino Group: The primary amine at the 3-position is a key functional group, likely involved in crucial hydrogen bonding interactions. A classical bioisostere for an amine is a hydroxyl group or a methylamine. These changes would alter the basicity and hydrogen bond donor/acceptor profile.

| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |

| Azetidine Ring | Pyrrolidine, Piperidine, Oxetane | To alter scaffold geometry, stability, and physicochemical properties. researchgate.net |

| 4-Nitrophenyl Group | 4-Cyanophenyl, 4-Sulfonamidophenyl, Tetrazole | To mimic electronic properties and explore alternative polar interactions. acs.org |

| 3-Amino Group | Hydroxyl, Methylamine | To modify basicity and hydrogen bonding patterns while maintaining a key interaction point. |

Application in Material Science (Conceptual/Polymer Chemistry)

Beyond medicinal chemistry, the structural features of this compound suggest its potential as a building block in polymer science. The strained azetidine ring and the reactive primary amine offer distinct opportunities for polymerization.

The incorporation of this molecule into a polymer structure could be achieved through two main conceptual pathways:

Ring-Opening Polymerization (ROP): Azetidines are known to undergo cationic ring-opening polymerization (CROP) due to their inherent ring strain, which lies between that of highly reactive aziridines and more stable pyrrolidines. rsc.orgrsc.org Initiating the polymerization of this compound with a cationic initiator would likely lead to the formation of a linear polyamine. researchgate.net In this resulting polymer, the main chain would consist of repeating 3-aminopropyl units, while the 4-nitrophenyl and the 3-amino groups would become pendant side chains, imparting specific functionality to the final material.

Polycondensation: The primary amine at the 3-position can act as a nucleophile in polycondensation reactions. For example, reaction with a dicarboxylic acid or its derivative would lead to the formation of a polyamide. In this case, the azetidine and nitrophenyl groups would be incorporated as part of the repeating unit's side chain. This would create a functionalized polyamide with potentially interesting properties derived from the pendant groups.

As a functional monomer, this compound could be used to introduce specific properties into a polymer.

Via Cationic ROP: If used as a monomer in a CROP process, the resulting polymer would be a polyamine (specifically, a poly(trimethylene imine) derivative). rsc.org The pendant nitrophenyl groups could be used for further chemical modification (e.g., reduction to an amine) or could impart specific optical or electronic properties to the polymer. The pendant primary amines would offer sites for cross-linking or for grafting other polymer chains.

Via Polycondensation: When used as a monomer in polycondensation, it would create polymers (like polyamides or polyimines) where the side chains contain both the azetidine ring and the nitrophenyl group. The presence of the polar nitro groups could influence properties like solubility and thermal stability. The azetidine rings in the side chains could potentially be used for post-polymerization modification or as cross-linking sites.

The dual functionality of this compound—a polymerizable azetidine ring and a reactive primary amine—makes it a conceptually versatile monomer for designing novel functional polymers.

| Polymerization Method | Reactive Group(s) Involved | Resulting Polymer Type | Pendant Functional Groups in Final Polymer |

| Cationic Ring-Opening | Azetidine Ring | Polyamine | 4-Nitrophenyl group, 3-Amino group |

| Polycondensation | 3-Amino Group | Polyamide, Polyimine | 1-(4-Nitrophenyl)azetidine moiety |

Mechanistic Insights into the Biological Interactions of this compound: An In Vitro Perspective

Detailed in vitro studies on the specific interactions of this compound with biological targets are not available in the current body of scientific literature. While extensive research exists on the methodologies for investigating such interactions, public domain data focusing explicitly on this compound is absent.

Therefore, the following sections outline the established principles and experimental approaches that would be employed to characterize the bioactivity of a compound like this compound. This framework serves as a guide to the types of studies required to elucidate its potential mechanisms of action at the molecular level.

Mechanistic Investigations of Biological Target Interactions in Vitro Studies Only

Investigation of Protein-Ligand Interactions (Biophysical Methods)

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur when molecules bind to one another. youtube.com This method directly determines the key thermodynamic parameters of an interaction, including the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). youtube.comnih.gov

In a typical ITC experiment to characterize this compound, a solution of the compound would be titrated into a sample cell containing the purified target protein. nih.gov The resulting heat released or absorbed is measured with high sensitivity. nih.gov The data from these titrations would be used to generate a binding isotherm, which can then be fitted to a binding model to extract the thermodynamic parameters. nih.gov This information provides a complete thermodynamic profile of the binding event, revealing the nature of the forces driving the interaction.

Table 1: Representative Thermodynamic Data from ITC Analysis

| Parameter | Description | Hypothetical Value Range for a Strong Binder |

|---|---|---|

| Binding Affinity (Ka) | The equilibrium constant for the binding reaction. | 106 - 109 M-1 |

| Dissociation Constant (Kd) | The concentration of ligand at which half of the binding sites are occupied. | nM to µM range |

| Enthalpy Change (ΔH) | The heat released or absorbed during binding. | -20 to +10 kcal/mol |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding. | Varies |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.gov It is particularly valuable for determining the kinetics of binding, specifically the association rate constant (ka) and the dissociation rate constant (kd). nih.gov

In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip surface. A solution containing this compound would then be flowed over the chip. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov By analyzing the shape of the sensorgram during the association and dissociation phases, the kinetic rate constants can be determined. nih.gov

Table 2: Representative Kinetic Data from SPR Analysis

| Parameter | Description | Hypothetical Value Range |

|---|---|---|

| Association Rate Constant (ka) | The rate at which the compound binds to the target. | 103 - 107 M-1s-1 |

| Dissociation Rate Constant (kd) | The rate at which the compound dissociates from the target. | 10-5 - 10-2 s-1 |

| Dissociation Constant (Kd) | Calculated as kd/ka. | nM to µM range |

X-Ray Crystallography of Protein-Compound Co-Crystals

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.govresearchgate.net Obtaining a co-crystal structure of this compound bound to its target protein would provide invaluable insights into the precise binding mode. nih.govyoutube.com

This technique involves growing a high-quality crystal of the protein-compound complex and then diffracting X-rays off of it. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov This detailed structural information can reveal the specific amino acid residues involved in the interaction, the conformation of the bound compound, and the presence of any bridging water molecules.

Cellular Uptake and Subcellular Distribution (In Vitro Cell Models)

Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity. In vitro cell models are essential tools for these investigations.

Permeability Studies Across Model Cell Membranes (e.g., Caco-2)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of compounds. nih.govnih.gov When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov

To assess the permeability of this compound, the compound would be added to the apical (top) side of the Caco-2 monolayer. The concentration of the compound appearing on the basolateral (bottom) side would be measured over time to determine the apparent permeability coefficient (Papp). This value helps to classify the compound's potential for oral absorption.

Table 3: Classification of Compound Permeability Based on Caco-2 Assay

| Papp (x 10-6 cm/s) | Permeability Classification |

|---|---|

| < 1 | Low |

| 1 - 10 | Moderate |

Intracellular Localization Using Fluorescence Microscopy

If this compound possesses intrinsic fluorescent properties, or can be tagged with a fluorescent dye, fluorescence microscopy can be used to visualize its uptake and subcellular distribution within cells. Live-cell imaging would allow for the real-time tracking of the compound's movement across the cell membrane and its accumulation in specific organelles, such as the nucleus, mitochondria, or lysosomes.

Antimicrobial Activity Studies (In Vitro Mechanisms)

The azetidine (B1206935) scaffold is a component of some antibacterial agents. nih.gov Therefore, investigating the potential antimicrobial properties of this compound against a panel of clinically relevant bacteria would be a logical step.

Initial screening would involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Further mechanistic studies could involve time-kill assays to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The unique antibacterial mechanism of some related compounds involves interfering with bacterial protein synthesis. nih.gov Investigations into the specific molecular target within the bacteria would be a key area of future research.

Table 4: Representative In Vitro Antimicrobial Activity Data

| Bacterial Strain | MIC Range (µg/mL) | Interpretation |

|---|---|---|

| Staphylococcus aureus | 1 - 16 | Potential activity against Gram-positive bacteria |

Despite a comprehensive search for scientific literature, no specific studies detailing the in vitro mechanistic investigations of This compound concerning its direct interactions with biological targets, such as bacterial cell wall synthesis or membrane disruption, could be located. The existing research on azetidine derivatives is broad, highlighting their general antimicrobial potential, but does not provide the specific enzymatic or membrane interaction data required to fulfill the detailed outline of the requested article.

The search for information on closely related compounds also did not yield the specific mechanistic data needed. For instance, while information on other azetidine-containing compounds and their biological activities exists, these findings cannot be attributed to This compound without direct experimental evidence.

Therefore, it is not possible to provide a scientifically accurate article on the "" for This compound as outlined, due to the absence of published research on this specific compound's mechanism of action at the enzymatic and cellular membrane levels. Any attempt to generate such content would be speculative and would not adhere to the principles of scientific accuracy.

Future Prospects and Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 1-(4-nitrophenyl)azetidin-3-ylamine and its derivatives will likely prioritize green and sustainable chemistry principles. Current synthetic methods for azetidines can involve harsh conditions or hazardous reagents. Future research will aim to develop more environmentally benign processes. This includes the use of one-pot multicomponent reactions (MCRs), which improve efficiency by combining several synthetic steps without isolating intermediates. researchgate.net

Key areas of focus will be:

Catalysis: Employing earth-abundant metal catalysts or organocatalysts to replace precious metal catalysts.

Solvent Selection: Shifting towards greener solvents such as water, ethanol, or supercritical fluids to minimize the use of volatile organic compounds.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. rsc.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the azetidine (B1206935) core, which aligns with the broader goal of creating more sustainable chemical manufacturing processes. rsc.org

A practical approach could involve the gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which bypasses the need for toxic diazo intermediates, offering a safer and more flexible route to chiral azetidinones, key precursors to the target amine. nih.gov

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | Efficiency | Combines multiple bond-forming events in a single operation, reducing steps and waste. researchgate.netrsc.org |

| Green Catalysis | Safety & Cost | Replaces hazardous or expensive catalysts with safer, more abundant alternatives. |

| Alternative Solvents | Environmental | Reduces pollution and health hazards associated with traditional organic solvents. |

Advanced Computational Design of Derivatives with Tuned Electronic Properties

Computational chemistry is poised to play a pivotal role in the rational design of this compound derivatives. By using quantum mechanical methods like Density Functional Theory (DFT), researchers can predict how modifications to the molecular structure will influence its electronic properties. mdpi.com For instance, the strong electron-withdrawing nature of the 4-nitro group dominates the electronic character of the phenyl ring. Computational models can explore how replacing this group with other substituents (both electron-donating and electron-withdrawing) would alter the molecule's reactivity, polarity, and potential for intermolecular interactions. mdpi.com

This in silico approach allows for the rapid screening of a vast virtual library of derivatives, saving significant time and resources compared to traditional trial-and-error synthesis and testing. thescience.dev The goal is to design molecules with precisely tuned properties for specific applications, such as enhancing binding affinity to a biological target or modifying optical properties for use in materials science.

Table 2: Computational Approaches for Derivative Design

| Computational Method | Application | Predicted Property |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | Molecular orbital energies, charge distribution, reactivity indices. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity Prediction | Correlation of structural features with biological efficacy. |

| Molecular Docking | Target Binding Simulation | Binding affinity and mode of interaction with proteins or enzymes. nih.govresearchgate.net |

Exploration of New Biological Targets and Mechanistic Pathways (In Vitro)

The this compound scaffold holds potential for interacting with a variety of biological targets. The nitroaromatic group is a known feature in some antimicrobial and antiparasitic drugs, where its biological activity can be mediated by redox reactions within cells. nih.gov The azetidine ring is a valuable pharmacophore present in several approved drugs, prized for its ability to introduce conformational rigidity and provide novel vectors for exiting a binding pocket. researchgate.net

Future in vitro studies will be essential to uncover the therapeutic potential of this compound. A logical starting point is to screen it against a panel of enzymes and receptors where related structures have shown activity. This could include:

Enzyme Inhibition Assays: Testing for inhibitory activity against bacterial enzymes (e.g., DNA gyrase), viral proteases, or human enzymes implicated in disease, such as kinases or acetylcholinesterase. researchgate.net

Antimicrobial Screening: Assessing the minimum inhibitory concentration (MIC) against a broad range of pathogenic bacteria and fungi. researchgate.netresearchgate.net

Antiparasitic Assays: Evaluating efficacy against parasites such as Plasmodium falciparum (malaria) or Trypanosoma species.

These studies will be crucial for identifying lead compounds for drug discovery programs and for elucidating the mechanisms by which they exert their biological effects. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Key applications include:

Reaction Prediction: AI can predict the most likely outcome of a chemical reaction, helping chemists to design more effective synthetic routes and avoid failed experiments. cam.ac.uk